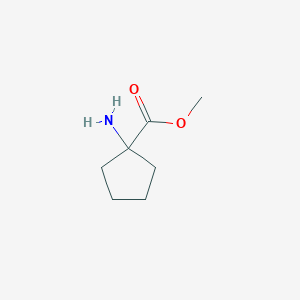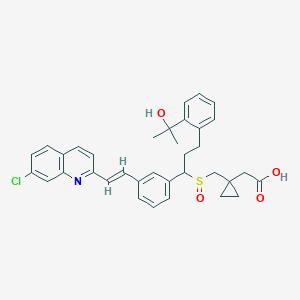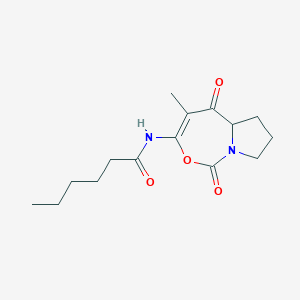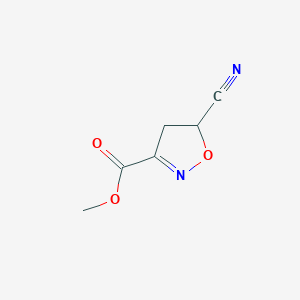![molecular formula C5H4ClN5 B021510 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 100644-65-3](/img/structure/B21510.png)
4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Descripción general
Descripción
“4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is a chemical compound with the molecular formula C5H4ClN5 . It has a molecular weight of 169.57 g/mol .
Synthesis Analysis
Based on the available literature, a series of novel pyrazolo[3,4-d]pyrimidines have been synthesized . The key steps in the synthesis process include copper-catalyzed Ullmann coupling reaction and palladium-catalyzed Suzuki coupling reaction .Molecular Structure Analysis
The molecular structure of “4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine” includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 169.57 g/mol, and its exact mass is 169.0155228 g/mol . It has a topological polar surface area of 80.5 Ų . The compound has two hydrogen bond donors and four hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Cancer Treatment
Field
This compound is used in the field of Oncology .
Application
4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine is used as a CDK2 inhibitor in cancer treatment . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Method of Application
A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .
Results
Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Antibacterial Activity
Field
This compound is used in the field of Microbiology .
Application
Recently, pyrazolo [3,4- d ]pyrimidines have become increasingly attractive for their potential antimicrobial properties .
Method of Application
The activity of a library of in-house pyrazolo [3,4- d ]pyrimidines, targeting human protein kinases, was explored against Staphylococcus aureus and Escherichia coli .
Results
The results represent a first step towards the potential application of dual active pyrazolo [3,4- d ]pyrimidine kinase inhibitors in the prevention and treatment of bacterial infections in cancer patients .
Antidiabetic Activity
Field
This compound is used in the field of Endocrinology .
Application
Pyrazolo[3,4-d]pyrimidines have been found to have potential antidiabetic properties .
Method of Application
The exact method of application is not specified in the literature, but it is likely that these compounds would be administered orally in the form of a pill or capsule, similar to other antidiabetic medications .
Results
While the specific results of studies investigating the antidiabetic properties of pyrazolo[3,4-d]pyrimidines are not detailed in the literature, the fact that these compounds are being investigated for this purpose suggests that they have shown promise in preliminary studies .
Anti-Alzheimer’s Disease Activity
Field
This compound is used in the field of Neurology .
Application
Pyrazolo[3,4-d]pyrimidines have been found to have potential anti-Alzheimer’s disease properties .
Method of Application
The exact method of application is not specified in the literature, but it is likely that these compounds would be administered orally in the form of a pill or capsule, similar to other Alzheimer’s disease medications .
Results
While the specific results of studies investigating the anti-Alzheimer’s disease properties of pyrazolo[3,4-d]pyrimidines are not detailed in the literature, the fact that these compounds are being investigated for this purpose suggests that they have shown promise in preliminary studies .
Antiviral Activity
Field
This compound is used in the field of Virology .
Application
Pyrazolo[3,4-d]pyrimidines, including 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, have been found to have potential antiviral properties .
Method of Application
The exact method of application is not specified in the literature, but it is likely that these compounds would be administered orally or intravenously, similar to other antiviral medications .
Results
While the specific results of studies investigating the antiviral properties of pyrazolo[3,4-d]pyrimidines are not detailed in the literature, the fact that these compounds are being investigated for this purpose suggests that they have shown promise in preliminary studies .
Analgesic Activity
Field
This compound is used in the field of Pharmacology .
Application
Pyrazolo[3,4-d]pyrimidines, including 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, have been found to have potential analgesic (pain-relieving) properties .
Method of Application
The exact method of application is not specified in the literature, but it is likely that these compounds would be administered orally or intravenously, similar to other analgesic medications .
Results
While the specific results of studies investigating the analgesic properties of pyrazolo[3,4-d]pyrimidines are not detailed in the literature, the fact that these compounds are being investigated for this purpose suggests that they have shown promise in preliminary studies .
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKOHPBJRRSUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472777 | |
| Record name | 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
CAS RN |
100644-65-3 | |
| Record name | 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

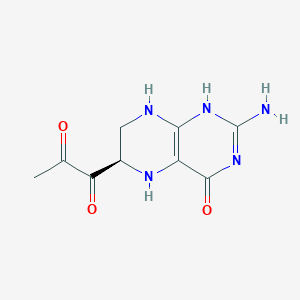

![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)
